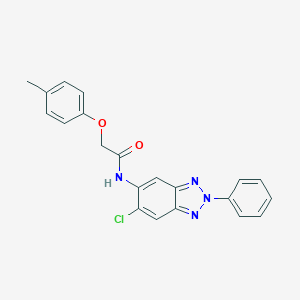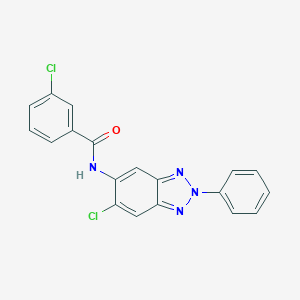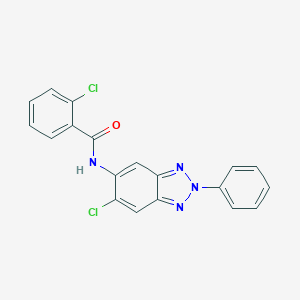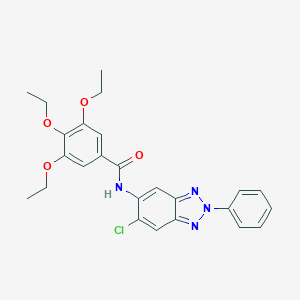![molecular formula C20H19Br2N3O B283598 (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one](/img/structure/B283598.png)
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one, also known as BRD 7389, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry.
Wirkmechanismus
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 acts as a competitive inhibitor of the BET family of proteins, binding to the bromodomain and preventing the binding of acetylated histones. This leads to a decrease in the expression of genes that are regulated by the BET proteins, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 has been shown to have antiproliferative effects on cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 has been found to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 is its specificity for the BET family of proteins, which makes it a useful tool for studying the role of these proteins in gene regulation. However, one limitation of (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
Future research on (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 could focus on the development of more potent and selective BET inhibitors, as well as the identification of biomarkers that could be used to predict response to BET inhibitors in cancer patients. In addition, further studies could investigate the potential use of (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 in the treatment of other diseases, such as inflammatory disorders.
Synthesemethoden
The synthesis of (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 involves a multistep process that starts with the reaction of 4-bromo-3-methylbenzaldehyde with 2-bromo-4,5-dimethylaniline in the presence of a base to form intermediate A. Intermediate A is then reacted with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to form (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 has been found to have potential applications in the field of medicinal chemistry. It has been shown to have inhibitory effects on the bromodomain and extra-terminal (BET) family of proteins, which play a role in the regulation of gene expression. BET inhibitors have been identified as potential targets for cancer therapy, and (4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one 7389 has shown promising results in preclinical studies as a potential anticancer agent.
Eigenschaften
Molekularformel |
C20H19Br2N3O |
|---|---|
Molekulargewicht |
477.2 g/mol |
IUPAC-Name |
(4Z)-4-[(2-bromo-4,5-dimethylanilino)methylidene]-2-(4-bromo-3-methylphenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C20H19Br2N3O/c1-11-8-18(22)19(9-12(11)2)23-10-16-14(4)24-25(20(16)26)15-5-6-17(21)13(3)7-15/h5-10,23H,1-4H3/b16-10- |
InChI-Schlüssel |
IEXGTDUXMYFASR-YBEGLDIGSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)Br)N/C=C\2/C(=NN(C2=O)C3=CC(=C(C=C3)Br)C)C |
SMILES |
CC1=CC(=C(C=C1C)Br)NC=C2C(=NN(C2=O)C3=CC(=C(C=C3)Br)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)Br)NC=C2C(=NN(C2=O)C3=CC(=C(C=C3)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Allyloxy)-5-chlorobenzyl]amino}-2-methyl-1-propanol](/img/structure/B283515.png)
![2-chloro-5-[(2Z)-2-[5-cyano-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridin-3-ylidene]hydrazinyl]benzoic acid](/img/structure/B283516.png)
![N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B283524.png)
![N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283525.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
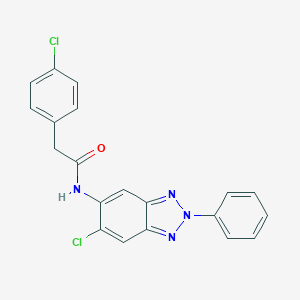
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
